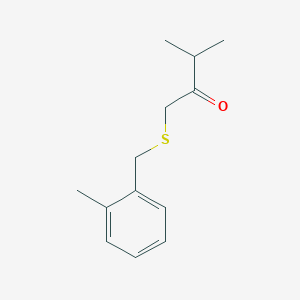
3-Fluoro-4-(methylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. The presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring imparts unique chemical and physical properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonyl)pyridine typically involves nucleophilic aromatic substitution reactions. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® as a fluorinating agent, which has been applied in the synthesis of various substituted 3-fluoropyridines .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions typically occur at temperatures between 450°C and 500°C .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methylsulfonyl group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon for hydrogenation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Sulfone derivatives can be obtained from the oxidation of the methylsulfonyl group.
Coupling Products: Biaryl compounds are typical products of Suzuki–Miyaura coupling reactions.
Applications De Recherche Scientifique
3-Fluoro-4-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate due to its unique chemical properties.
Industry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfonyl group can participate in various biochemical pathways, potentially affecting enzyme activity and protein interactions .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Chloro-4-(methylsulfonyl)pyridine
Comparison: 3-Fluoro-4-(methylsulfonyl)pyridine is unique due to the combined presence of a fluorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and altered reactivity, compared to other fluorinated or chlorinated pyridines .
Propriétés
Formule moléculaire |
C6H6FNO2S |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-fluoro-4-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3 |
Clé InChI |
DDDYRBPXYDJVGC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=NC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)

![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)




![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)


